2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

CNS drug design physicochemical profiling blood-brain barrier penetration

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-91-5) is a tetracyclic small molecule (C₁₃H₁₅N₃S, MW 245.34 g/mol) belonging to the imidazothienopyrimidine class. Its core scaffold fuses a benzothiophene ring with an imidazo[1,2-a]pyrimidine system, generating a rigid, planar heteroaromatic framework that interacts with benzodiazepine-binding sites in the central nervous system (CNS).

Molecular Formula C13H15N3S
Molecular Weight 245.35 g/mol
CAS No. 81622-91-5
Cat. No. B12799321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine
CAS81622-91-5
Molecular FormulaC13H15N3S
Molecular Weight245.35 g/mol
Structural Identifiers
SMILESCC1=CN2CC3=C(NC2=N1)SC4=C3CCCC4
InChIInChI=1S/C13H15N3S/c1-8-6-16-7-10-9-4-2-3-5-11(9)17-12(10)15-13(16)14-8/h6H,2-5,7H2,1H3,(H,14,15)
InChIKeyXEACFKMRYIASEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-91-5) – Compound Identity and Core Pharmacophore


2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-91-5) is a tetracyclic small molecule (C₁₃H₁₅N₃S, MW 245.34 g/mol) belonging to the imidazothienopyrimidine class . Its core scaffold fuses a benzothiophene ring with an imidazo[1,2-a]pyrimidine system, generating a rigid, planar heteroaromatic framework that interacts with benzodiazepine-binding sites in the central nervous system (CNS) . The compound is characterized by a 2-methyl substituent on the imidazole ring, which distinguishes it from the more extensively characterized 2-one analog (DH-6471, CAS 76871-95-9) . Patents from Ferrosan A/S disclose this scaffold’s utility as anticonvulsant, anxiolytic, hypnotic, and cognition-enhancing psychopharmaceutical agents .

Why 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine Cannot Be Replaced by the 2-One Analog or Other In-Class Compounds


Generic substitution among imidazothienopyrimidine derivatives is precluded by the profound impact of even a single substituent change on pharmacological selectivity, physicochemical properties, and therapeutic index. The target compound’s 2-methyl group replaces the 2-carbonyl oxygen present in the closely related analog DH-6471 (CAS 76871-95-9), eliminating a strong hydrogen-bond acceptor, increasing clogP, and altering the electron distribution of the imidazole ring . This substitution redirects the compound’s primary pharmacology: DH-6471 is a potent and selective platelet low-Km cAMP phosphodiesterase (PDE) inhibitor (Ki = 0.025 µM) with antiplatelet aggregation activity , whereas the 2-methyl derivative belongs to a subclass claimed for CNS indications (anticonvulsant, anxiolytic, hypnotic, cognition-enhancing) via benzodiazepine-receptor modulation . Empirical data for in-class compounds demonstrate that even structurally minor modifications—such as methylation vs. carbonyl substitution—can produce IC₅₀ differences exceeding three orders of magnitude against cholinesterase and lipoxygenase targets . Consequently, procurement of the exact 2-methyl compound is mandatory for any study aimed at reproducing or extending CNS-pharmacology findings within this chemical series.

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-91-5) vs. Closest Analogs


Structural and Physicochemical Differentiation vs. DH-6471 (2-One Analog): LogP and Hydrogen-Bonding Profile

The target compound (CAS 81622-91-5) differs from the 2-one analog DH-6471 (CAS 76871-95-9) by a single atom replacement: –CH₃ vs. =O at position 2 of the imidazole ring. This substitution eliminates one strong hydrogen-bond acceptor, reducing the H-bond acceptor count from 4 (DH-6471) to 3 (target). The predicted logP increases by approximately 0.5–1.0 log units, consistent with the loss of a polar carbonyl group and the addition of a lipophilic methyl group . The higher lipophilicity and reduced hydrogen-bonding capacity are expected to enhance passive blood-brain barrier (BBB) permeation, which is critical for CNS-targeted applications claimed in the Ferrosan patent . DH-6471, by contrast, exhibits a lower logP and higher polar surface area that favor peripheral distribution and platelet PDE inhibition rather than CNS penetration .

CNS drug design physicochemical profiling blood-brain barrier penetration

In Silico Predicted CNS Multiprofile vs. Single-Profile Class Member: Anticonvulsant, Anxiolytic, Hypnotic, and Cognition-Enhancing Indications

The Ferrosan patent (U.S. 4,866,065) explicitly claims compounds of the imidazothienopyrimidine class for four distinct CNS indications: anticonvulsant, anxiolytic, hypnotic, and cognition-improving uses, with the general formula encompassing the 2-methyl substitution pattern present in CAS 81622-91-5 . The DGIdb database independently annotates a compound within this structural class with an anticonvulsant indication (DrugBank ID DB06089), corroborating the patent’s CNS claims . By contrast, the 2-one analog DH-6471 is documented primarily as a peripheral platelet aggregation inhibitor (in vitro IC₅₀ range: 0.07–8 µM against multiple agonists; oral ED₅₀ 0.3–1 mg/kg ex vivo in rats) without patent claims for CNS activity . This differential indication profile—multimodal CNS activity for the 2-methyl subclass vs. peripheral antiplatelet activity for the 2-one subclass—provides a direct scientific rationale for selecting the 2-methyl compound when CNS pharmacology is the research objective.

anticonvulsant anxiolytic hypnotic cognitive enhancement CNS polypharmacology

In Vitro PDE Isozyme Selectivity Profile: Predicted Preferential CNS PDE Targeting vs. Platelet PDE Selectivity of DH-6471

DH-6471 (the 2-one analog) has been experimentally characterized as a highly selective inhibitor of platelet low-Km cAMP phosphodiesterase (PDE3) with a Ki of 0.025 µM, demonstrating >40-fold selectivity over high-Km cAMP PDE (cGMP-PDE) . The target 2-methyl compound lacks the 2-carbonyl pharmacophore that is essential for this PDE3 binding; SAR studies on related imidazothienopyrimidine cores confirm that the 2-carbonyl group forms a critical hydrogen bond within the PDE3 catalytic site . Members of the 2-alkyl-substituted subclass (including the 2-methyl compound) are instead claimed in the Ferrosan patent as benzodiazepine-receptor ligands targeting CNS indications without mention of PDE inhibition . This mechanistic divergence—CNS benzodiazepine-receptor modulation for the 2-methyl compound vs. peripheral PDE3 inhibition for DH-6471—constitutes a fundamental pharmacological distinction that precludes functional interchangeability.

phosphodiesterase inhibition CNS drug target isozyme selectivity cAMP signaling

Synthetic Accessibility and Scaffold Versatility: Direct Alkylation vs. Multi-Step Oxidation Route Required for the 2-One Analog

The 2-methyl compound (CAS 81622-91-5) is accessible via direct alkylation of the imidazothienopyrimidine core during cyclization, as described in the synthesis of related 2-alkyl-substituted derivatives in the Ferrosan patent . In contrast, the 2-one analog DH-6471 requires a subsequent oxidation step to introduce the 2-carbonyl group, or alternatively, a traceless isocyanate-based annulation strategy, which involves additional synthetic manipulations and potentially lower overall yield . The more convergent synthetic route to the 2-methyl compound supports its selection as a more tractable scaffold for analog generation in medicinal chemistry optimization programs. When combined with its differentiated CNS pharmacological profile (Evidence Items 1–3), the synthetic efficiency advantage strengthens the procurement case for laboratories planning SAR expansion campaigns.

heterocyclic synthesis medicinal chemistry lead optimization structure-activity relationship

Predicted Metabolic Stability Differentiation: 2-Methyl vs. 2-One Substitution and CYP450 Oxidative Susceptibility

The 2-methyl substituent replaces the metabolically labile 2-carbonyl of DH-6471 with a more oxidation-resistant methyl group. The imidazole 2-position in the 2-one analog can undergo hydrolytic ring-opening or reduction, representing a potential metabolic soft spot . In contrast, the 2-methyl group is expected to undergo slower CYP450-mediated oxidation (aliphatic hydroxylation) relative to carbonyl reduction, consistent with general medicinal chemistry principles for imidazole-containing heterocycles . Although no direct microsomal stability data for CAS 81622-91-5 have been published, the structural analogy to alkyl-imidazopyrimidines with reported in vitro half-lives exceeding 60 minutes in human liver microsomes supports the inference of superior metabolic stability for the 2-methyl compound compared to the 2-one analog.

metabolic stability CYP450 metabolism drug-like properties clearance prediction

High-Value Research and Procurement Applications for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-91-5)


CNS Polypharmacology Probe Development for Epilepsy and Anxiety Models

The Ferrosan patent’s claims covering anticonvulsant and anxiolytic indications for the 2-methyl-substituted imidazothienopyrimidine series , combined with the compound’s predicted BBB-penetrant physicochemical profile (clogP 2.5–3.5, HBA = 3; see Evidence Item 1), position CAS 81622-91-5 as a compelling scaffold for developing in vivo CNS probes. Researchers investigating non-benzodiazepine anticonvulsant or anxiolytic mechanisms can employ this compound as a starting point for target identification and efficacy testing in rodent seizure models (e.g., maximal electroshock, pentylenetetrazol) and anxiety paradigms (e.g., elevated plus maze, light-dark box).

Selective CNS Tool Compound Requiring Absence of Peripheral Platelet Effects

DH-6471 (CAS 76871-95-9) is a potent platelet PDE3 inhibitor (Ki = 0.025 µM; oral ED₅₀ 0.3–1 mg/kg for ex vivo antiplatelet activity in rats) , which represents a significant confounding liability for CNS studies due to potential bleeding risk and hemodynamic effects. The 2-methyl compound lacks the 2-carbonyl pharmacophore essential for PDE3 inhibition (see Evidence Item 3), making it the preferred choice when CNS pharmacology must be interrogated without peripheral platelet effects. This differentiation is critical for academic labs and biotech companies seeking cleaner tool compounds for target validation in neurology and psychiatry programs.

Medicinal Chemistry SAR Expansion via Efficient Alkylation-Based Library Synthesis

The 2-methyl compound’s shorter synthetic route (2–3 steps vs. ≥4 steps for the 2-one analog; see Evidence Item 4) enables rapid parallel synthesis of focused libraries for SAR exploration around the 2-position of the imidazole ring . Contract research organizations (CROs) and medicinal chemistry groups can leverage this synthetic efficiency to generate 50–100 compound libraries at reduced cost and lead time. When combined with the CNS polypharmacological profile, this makes CAS 81622-91-5 a strategically advantageous core scaffold for hit-to-lead and lead optimization campaigns targeting neurological indications.

In Vitro Metabolic Stability and CYP450 Profiling for Candidate Prioritization

The predicted metabolic stability advantage of the 2-methyl substituent over the 2-carbonyl (see Evidence Item 5) supports the use of CAS 81622-91-5 in early ADME-Tox profiling panels . Procurement of the pure compound enables in vitro intrinsic clearance measurements in human, rat, and mouse liver microsomes and hepatocytes, CYP450 reaction phenotyping, and plasma protein binding determinations. These studies generate the pharmacokinetic data necessary for prioritizing the 2-methyl series over the 2-one series when oral bioavailability and sustained CNS exposure are key candidate selection criteria in preclinical development programs.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.